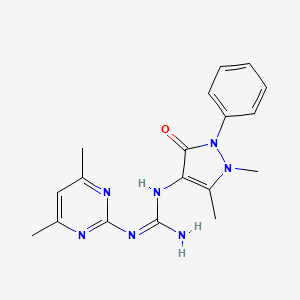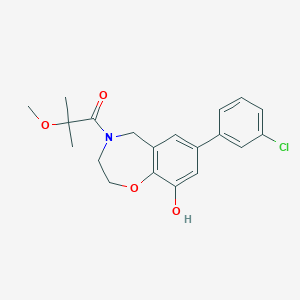![molecular formula C17H20FNO3 B5375978 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5375978.png)
3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Boc-FL-OH' and is a derivative of a bicyclic octane structure. In
Mechanism of Action
The mechanism of action of Boc-FL-OH is not fully understood. However, studies have shown that Boc-FL-OH inhibits the activity of enzymes such as histone deacetylases (HDACs) and proteasomes. This inhibition leads to the accumulation of toxic proteins and ultimately induces apoptosis in cancer cells. Boc-FL-OH has also been shown to activate the unfolded protein response (UPR), which is a cellular stress response that can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Boc-FL-OH has been shown to have a range of biochemical and physiological effects. In cancer cells, Boc-FL-OH induces apoptosis and inhibits cell proliferation. Boc-FL-OH has also been shown to induce autophagy, which is a cellular process that can lead to the degradation of toxic proteins. In addition, Boc-FL-OH has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Boc-FL-OH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. Boc-FL-OH is also stable and can be stored for long periods without degradation. However, one limitation of Boc-FL-OH is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Boc-FL-OH. One area of research is the development of more potent derivatives of Boc-FL-OH for use in cancer therapy. Another area of research is the study of Boc-FL-OH in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of Boc-FL-OH and its potential applications in the treatment of neurodegenerative diseases and infections.
Synthesis Methods
The synthesis of Boc-FL-OH involves the reaction of 4-fluorobenzylamine with bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride in the presence of triethylamine. The resulting product is then treated with Boc2O to obtain the final compound, Boc-FL-OH. This synthesis method has been optimized to achieve a high yield of Boc-FL-OH with minimal impurities.
Scientific Research Applications
Boc-FL-OH has been extensively studied for its potential therapeutic applications. One of the most promising applications of Boc-FL-OH is in the treatment of cancer. Studies have shown that Boc-FL-OH inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Boc-FL-OH has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Boc-FL-OH has been studied for its antimicrobial properties and has shown efficacy against a range of bacterial and fungal infections.
properties
IUPAC Name |
3-[(4-fluorophenyl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-5-12(6-4-11)15(14)17(21)22/h1-2,7-8,11-12,14-15H,3-6,9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLISHSLKREADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)

![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5375946.png)
![N-cyclopropyl-2-methyl-7-[4-(1H-pyrazol-4-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5375957.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375961.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5375963.png)

![N~1~-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5375972.png)
![2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5375973.png)

![N,1,6-trimethyl-N-[(1-methyl-2-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5375996.png)